molecular formula C7H11N3O B14863342 2-(5-Methoxypyrimidin-2-YL)ethan-1-amine

2-(5-Methoxypyrimidin-2-YL)ethan-1-amine

Cat. No.: B14863342
M. Wt: 153.18 g/mol
InChI Key: ZLTVQNZKHPNYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxypyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyrimidin-2-YL)ethan-1-amine typically involves the reaction of 5-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(5-Methoxypyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxypyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(5-methoxypyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H11N3O/c1-11-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3

InChI Key

ZLTVQNZKHPNYBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)CCN

Origin of Product

United States

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